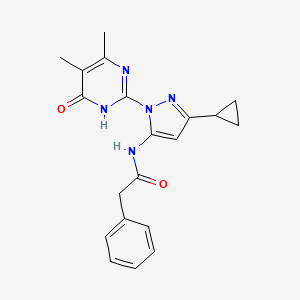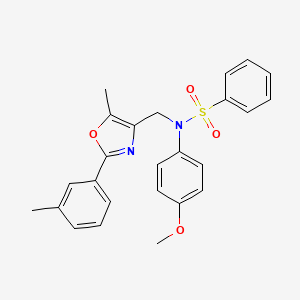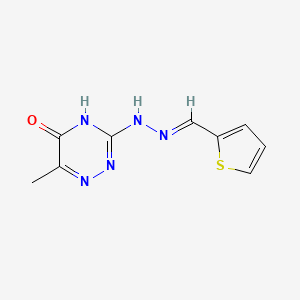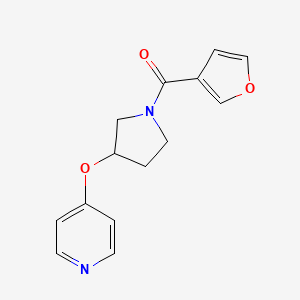![molecular formula C24H29ClN6O2 B2806116 8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887215-36-3](/img/structure/B2806116.png)
8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H29ClN6O2 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound and its derivatives have been synthesized and evaluated for various biological activities. Studies show that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrate potential as antidepressant agents due to their affinity for serotonin receptors and phosphodiesterase inhibitors. Notably, compounds like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown antidepressant potential in vivo studies (Zagórska et al., 2016).
Antidepressant and Anxiolytic Activity
Further research on similar compounds has indicated their effectiveness as anxiolytic and antidepressant agents. For instance, specific derivatives like 8-[3-(N4-phenyl)-piperazin-N1-yl-propyl]-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione exhibit anxiolytic-like activity, comparable to known drugs like Diazepam (Zagórska et al., 2009).
Metabolic Stability and Cell Permeability
These compounds' metabolic stability and cell permeability have also been studied, highlighting their potential as psychotropic agents. For example, certain derivatives like 2-pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione demonstrated significant antagonist activity at serotonin receptors, with favorable drug-like properties and metabolic stability (Zagórska et al., 2018).
Molecular Studies and Receptor Affinity
Molecular studies have been conducted to understand the structure-activity relationships of these compounds, particularly their affinity for serotonin and dopamine receptors. Such studies have identified compounds with potential as antidepressants and anxiolytics, providing insights into receptor affinity and selectivity (Zagórska et al., 2015).
Potential as Adenosine Receptor Antagonists
Some derivatives have been evaluated as potential adenosine receptor antagonists, with certain compounds showing strong affinity and selectivity towards the A3 adenosine receptor subtype. This highlights their potential application in modulating adenosine receptor-mediated physiological processes (Baraldi et al., 2005).
Antidepressant-like Activity and Safety Profile
The antidepressant-like activity and safety profile of some derivatives have been thoroughly evaluated. Studies have demonstrated that certain imidazopurine-2,4-dione derivatives act as partial agonists at the serotonin 5-HT1A receptor, showing antidepressant-like activity in animal models without significant side effects (Partyka et al., 2020).
Propiedades
IUPAC Name |
6-(5-chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O2/c1-15-8-9-18(25)14-19(15)30-16(2)17(3)31-20-21(26-23(30)31)27(4)24(33)29(22(20)32)13-12-28-10-6-5-7-11-28/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELUUKPOHGQWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)
![3-ethyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2806044.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide](/img/structure/B2806049.png)


